
2,5-Dichloro-4,N-dihydroxy-benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4,N-dihydroxy-benzamidine is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol It is characterized by the presence of two chlorine atoms, two hydroxyl groups, and an amidine group attached to a benzene ring
Méthodes De Préparation
The synthesis of 2,5-Dichloro-4,N-dihydroxy-benzamidine involves several steps and specific reaction conditions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has the required substituents.
Chlorination: The benzene derivative undergoes chlorination to introduce chlorine atoms at the 2 and 5 positions.
Hydroxylation: Hydroxyl groups are introduced at the 4 and N positions through a hydroxylation reaction.
Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,5-Dichloro-4,N-dihydroxy-benzamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Condensation: The hydroxyl and amidine groups can participate in condensation reactions to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,5-Dichloro-4,N-dihydroxy-benzamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. It serves as a starting point for the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-4,N-dihydroxy-benzamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the type of activity being studied. Researchers use various biochemical and molecular biology techniques to elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
2,5-Dichloro-4,N-dihydroxy-benzamidine can be compared with other similar compounds, such as:
2,4-Dichloro-3,5-difluorobenzoic acid: This compound has similar chlorination but differs in the presence of fluorine atoms and carboxylic acid groups.
2,5-Dichloro-4-hydroxybenzaldehyde: This compound shares the chlorination pattern but has an aldehyde group instead of an amidine group.
2,5-Dichloro-4-hydroxybenzoic acid: Similar in chlorination and hydroxylation but contains a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H6Cl2N2O2 |
|---|---|
Poids moléculaire |
221.04 g/mol |
Nom IUPAC |
2,5-dichloro-N',4-dihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-4-2-6(12)5(9)1-3(4)7(10)11-13/h1-2,12-13H,(H2,10,11) |
Clé InChI |
NKLKMELKAPCHDE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)O)Cl)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13912037.png)
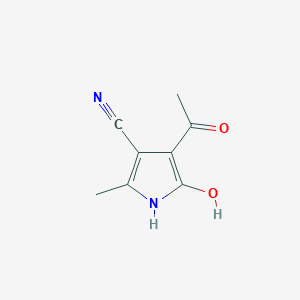
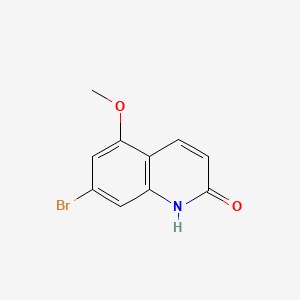
![Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13912053.png)
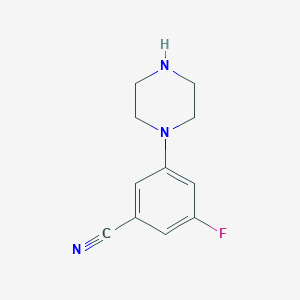
![5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride](/img/structure/B13912060.png)
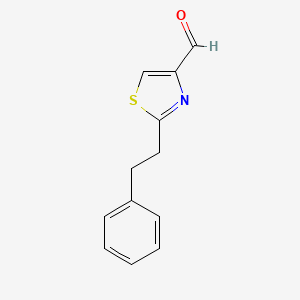
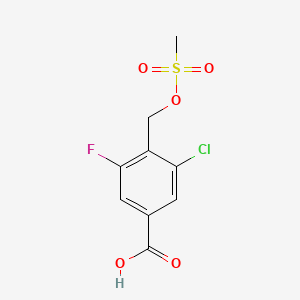
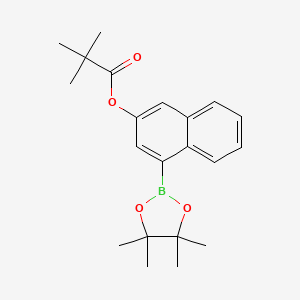
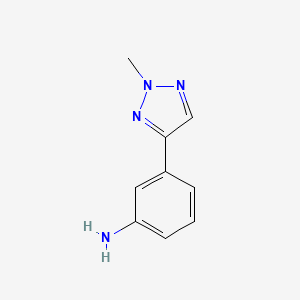
![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine](/img/structure/B13912094.png)


![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)
